molecular formula C22H14F6N4O B11455376 5-(4-methylphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-methylphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11455376
M. Wt: 464.4 g/mol
InChI Key: YPHKZZBVCGTMFT-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of trifluoromethyl groups and a carboxamide functional group The trifluoromethyl groups are known for their significant electronegativity and their ability to influence the physical and chemical properties of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of the trifluoromethyl groups. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-methylphenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a suitable catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine, such as 3-(trifluoromethyl)aniline, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(4-methylphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

    Pharmaceuticals: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer agents.

    Agrochemicals: The trifluoromethyl groups enhance the compound’s stability and bioactivity, making it suitable for use in pesticides and herbicides.

    Materials Science: The compound’s electronic properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and binding affinity. The carboxamide group may also play a role in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylphenyl)-3-(trifluoromethyl)-2-pyridinamine
  • 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile

Uniqueness

5-(4-methylphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of trifluoromethyl groups and the pyrazolo[1,5-a]pyrimidine core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C22H14F6N4O

Molecular Weight

464.4 g/mol

IUPAC Name

5-(4-methylphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H14F6N4O/c1-12-5-7-13(8-6-12)16-10-18(22(26,27)28)32-19(30-16)11-17(31-32)20(33)29-15-4-2-3-14(9-15)21(23,24)25/h2-11H,1H3,(H,29,33)

InChI Key

YPHKZZBVCGTMFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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